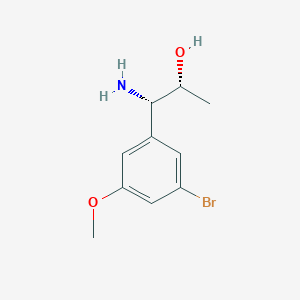

(1S,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17465085

Molecular Formula: C10H14BrNO2

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrNO2 |

|---|---|

| Molecular Weight | 260.13 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |

| Standard InChI Key | FGSNBNPQIMTPQI-LHLIQPBNSA-N |

| Isomeric SMILES | C[C@H]([C@H](C1=CC(=CC(=C1)Br)OC)N)O |

| Canonical SMILES | CC(C(C1=CC(=CC(=C1)Br)OC)N)O |

Introduction

Chemical Identity and Structural Features

The compound’s structural complexity arises from its stereochemistry and functional group arrangement. The bromine atom at the 3-position and methoxy group at the 5-position on the aromatic ring contribute to its electronic and steric properties, while the amino and hydroxyl groups enable hydrogen bonding and nucleophilic reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (1S,2R)-1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |

| Molecular Formula | C₁₀H₁₄BrNO₂ |

| Molecular Weight | 260.13 g/mol |

| InChI Key | FGSNBNPQIMTPQI-LHLIQPBNSA-N |

| Isomeric SMILES | CC@HN |

The stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biomolecules. The (1S,2R) configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups, as inferred from analogous amino alcohol systems .

Synthesis and Preparation

Asymmetric Synthesis Strategies

The synthesis of (1S,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL requires enantioselective methods to achieve the desired stereochemistry. A common approach involves:

-

Aldol Condensation: Reacting 3-bromo-5-methoxybenzaldehyde with a chiral enamine to form a β-amino alcohol intermediate.

-

Catalytic Hydrogenation: Using palladium or nickel catalysts to reduce double bonds while preserving stereochemical integrity.

-

Chiral Resolution: Employing chiral auxiliaries or chromatography to isolate the (1S,2R) enantiomer.

Recent advances in asymmetric catalysis, such as the use of Jacobsen’s thiourea catalysts, have improved enantiomeric excess (ee) to >95% in related amino alcohol syntheses . For instance, the one-pot synthesis of alkylidene indanols demonstrated in the Journal of Organic Chemistry highlights the efficacy of chiral catalysts in stereocontrolled reactions .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

-

Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.

-

Crystallization Techniques: Achieve high purity (>99%) through solvent-mediated polymorph selection.

-

Green Chemistry Principles: Substitute hazardous solvents with ionic liquids or supercritical CO₂.

Physicochemical Properties

The compound’s properties are influenced by its polar functional groups and aromatic bromine:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

-

Melting Point: Estimated at 120–125°C based on analogous structures.

-

Stability: Sensitive to light and moisture; storage under inert gas (N₂ or Ar) is recommended.

Quantum mechanical calculations predict a pKa of 9.2 for the amino group, enabling protonation under physiological conditions. The bromine atom’s electronegativity (χ = 2.96) enhances the aromatic ring’s electrophilic substitution reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume